molecular formula C20H18FN3O3S B2551813 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide CAS No. 450343-21-2

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide

Cat. No.: B2551813
CAS No.: 450343-21-2
M. Wt: 399.44
InChI Key: LJZQQPAODUIGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensor for Metal Ion Detection

A study by Khan (2020) focused on the synthesis and photophysical investigation of a novel pyrazoline derivative, which demonstrated potential as a fluorescent chemosensor for the detection of Fe3+ metal ion. This compound exhibited positive solvatochromism and could determine the critical micelle concentration of surfactants like CTAB and SDS (Khan, 2020).

Anticancer Activity

Research by Hammam et al. (2005) showed that fluoro-substituted benzo[b]pyran and its derivatives have potential anti-lung cancer activity. The study synthesized various compounds and tested them against human cancer cell lines, demonstrating their effectiveness at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antipsychotic Agents

Wise et al. (1987) explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which showed potential as novel antipsychotic agents. Their study indicated that these compounds reduced spontaneous locomotion in mice without binding to D2 dopamine receptors, a notable difference from clinically available antipsychotic agents (Wise et al., 1987).

Molecular Structure Investigations

Karabulut et al. (2014) conducted a study on N-3-hydroxyphenyl-4-methoxybenzamide, focusing on its molecular structure. They used single-crystal X-ray diffraction and DFT calculations to understand the influence of intermolecular interactions on the compound's geometry (Karabulut et al., 2014).

Carbonic Anhydrase Inhibitory Activities

A study by Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, which were investigated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds also showed inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential in cancer research (Kucukoglu et al., 2016).

Anticonvulsant Activity

Ahsan et al. (2013) synthesized a series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues, evaluating their anticonvulsant activity. Some compounds showed significant activity in minimal clonic seizure models, indicating potential for epilepsy treatment (Ahsan et al., 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not directly available, similar compounds have been identified as inhibitors of ERK . This suggests that the compound could potentially interact with the ERK pathway .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-26-15-7-12(8-16(9-15)27-2)20(25)22-19-17-10-28-11-18(17)23-24(19)14-5-3-13(21)4-6-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZQQPAODUIGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.